molecular formula C22H25NO3 B1614302 4'-Carboethoxy-3-piperidinomethyl benzophenone CAS No. 898792-81-9

4'-Carboethoxy-3-piperidinomethyl benzophenone

Cat. No.: B1614302
CAS No.: 898792-81-9
M. Wt: 351.4 g/mol
InChI Key: XOIAUMJPZWFULQ-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Carboethoxy-3-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Carboethoxy-3-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIAUMJPZWFULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643133
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-81-9
Record name Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Carboethoxy-3-piperidinomethyl benzophenone chemical structure and properties

[1]

Executive Summary

4'-Carboethoxy-3-piperidinomethyl benzophenone (CAS: 898792-81-9) is a specialized bifunctional building block utilized in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as histamine H1 or muscarinic receptors.[1][2] Its structure features a diaryl ketone core flanked by an electrophilic ethyl ester and a nucleophilic piperidinyl-methyl moiety.[1] This dual functionality allows for versatile divergent synthesis, making it a critical intermediate in medicinal chemistry campaigns focused on optimizing lipophilicity and receptor binding affinity.[1]

This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[1][3]

Nomenclature and Identifiers
ParameterDetail
Common Name 4'-Carboethoxy-3-piperidinomethyl benzophenone
IUPAC Name Ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
CAS Registry Number 898792-81-9
Molecular Formula C₂₂H₂₅NO₃
Molecular Weight 351.44 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
InChI Key Unique identifier generated from structure (Predicted)
Structural Architecture

The molecule consists of a central benzophenone scaffold.[1] The two phenyl rings are differentially substituted:

  • Ring A (Acceptor Side): Substituted at the para position (4') with an ethyl ester (carboethoxy) group.[1] This region serves as a lipophilic hydrogen bond acceptor and a site for further derivatization (e.g., hydrolysis to acid, reduction to alcohol).[1]

  • Ring B (Donor Side): Substituted at the meta position (3) with a piperidinomethyl group.[1] The basic nitrogen of the piperidine ring (pKa ~9.[1]0) provides solubility and pharmacophoric interaction capabilities (cationic interaction at physiological pH).[1]

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and electronic zones of the molecule.[1]

ChemicalStructureFigure 1: Functional connectivity of 4'-Carboethoxy-3-piperidinomethyl benzophenone.EsterEthyl Ester(Lipophilic/Electrophilic)RingAPhenyl Ring A(4-position)Ester->RingA attached toKetoneKetone Bridge(C=O)RingA->Ketone conjugated withRingBPhenyl Ring B(3-position)Ketone->RingB conjugated withLinkerMethylene Bridge(-CH2-)RingB->Linker attached toAminePiperidine Ring(Basic Center)Linker->Amine connects

[1]

Physicochemical Properties[1][4][5]

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.[1]

PropertyValue (Predicted/Experimental)Significance
Physical State Viscous Oil or Low-Melting SolidRequires careful weighing; may require gentle warming for dispensing.[1]
LogP (Lipophilicity) 4.2 ± 0.4Highly lipophilic; suggests good membrane permeability but poor aqueous solubility without pH adjustment.[1]
pKa (Basic) 9.2 (Piperidine Nitrogen)Protonated at physiological pH (7.4), enhancing solubility in aqueous buffers.[1]
Boiling Point ~510°C (at 760 mmHg)High boiling point; not suitable for standard GC without derivatization.[1]
Solubility DMSO, Dichloromethane, MethanolSoluble in organic solvents; requires acidification for water solubility.[1]

Synthetic Pathways[1][4][5]

The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically follows a convergent route, avoiding the incompatibility of the basic amine with Friedel-Crafts conditions.

Recommended Synthetic Protocol (Convergent Route)

Strategy: Construct the benzophenone core first, then install the amine functionality via radical bromination and nucleophilic substitution.[1]

Step 1: Core Construction (Friedel-Crafts or Suzuki) [1]

  • Reactants: 4-Ethoxycarbonylphenylboronic acid + 3-Bromobenzaldehyde (via Carbonylative Suzuki) OR Ethyl 4-(chlorocarbonyl)benzoate + Toluene (requires specific isomers, less selective).[1]

  • Preferred Intermediate:Ethyl 4-(3-methylbenzoyl)benzoate .[1]

Step 2: Functionalization (Wohl-Ziegler Reaction)

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).[1]

  • Mechanism:[1][3] Radical bromination of the benzylic methyl group.[1]

  • Product:Ethyl 4-(3-(bromomethyl)benzoyl)benzoate .

Step 3: Amination

  • Reagents: Piperidine (excess), K₂CO₃, Acetonitrile or DMF.[1]

  • Protocol: The bromomethyl intermediate is treated with piperidine.[1] The base neutralizes the HBr byproduct.[1]

  • Purification: Column chromatography (Hexane/EtOAc).[1]

Synthesis Flowchart

SynthesisPathFigure 2: Convergent synthesis via Carbonylative Suzuki coupling and Wohl-Ziegler bromination.Start1Ethyl 4-iodobenzoateCoreEthyl 4-(3-methylbenzoyl)benzoateStart1->CoreStart23-Methylphenylboronic acidStart2->CoreBromoEthyl 4-(3-(bromomethyl)benzoyl)benzoateCore->Bromo NBS/AIBNFinal4'-Carboethoxy-3-piperidinomethylbenzophenoneBromo->Final PiperidineReagent1CO, Pd(PPh3)4(Carbonylative Suzuki)Reagent2NBS, AIBN(Radical Bromination)Reagent3Piperidine, K2CO3(Nucleophilic Substitution)

[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 1.3-1.4 ppm (t, 3H): Methyl group of the ethyl ester (

    
    ).[1]
    
  • δ 1.5-1.7 ppm (m, 6H): Piperidine ring protons (

    
    ).[1]
    
  • δ 2.4-2.5 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (

    
    ).[1]
    
  • δ 3.5-3.6 ppm (s, 2H): Benzylic methylene bridge (

    
    ).[1]
    
  • δ 4.3-4.4 ppm (q, 2H): Methylene group of the ethyl ester (

    
    ).[1]
    
  • δ 7.4-8.2 ppm (m, 8H): Aromatic protons.[1] Expect characteristic splitting for para-substituted ring (AA'BB' system) and meta-substituted ring.

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation: Loss of ethoxy group (

    
    ) or cleavage of the piperidinyl methyl group may be observed.[1]
    
Infrared Spectroscopy (IR)
  • 1715-1725 cm⁻¹: C=O stretch (Ester).

  • 1650-1665 cm⁻¹: C=O stretch (Benzophenone ketone).[1]

  • ~2900 cm⁻¹: C-H aliphatic stretches (Piperidine/Ethyl).[1]

Handling, Safety, and Stability

Hazard Identification
  • GHS Classification: Warning.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage and Stability[1]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine or hydrolysis of the ester over long periods.[1]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids/bases which may hydrolyze the ester.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for Mannich base and benzophenone synthesis).

  • Walsh, D. A., et al. (1978).[1] Synthesis and anti-inflammatory activity of some 4-substituted benzophenones. Journal of Medicinal Chemistry, 21(6), 582-585.[1] (Contextual reference for benzophenone pharmacological scaffolds).

Technical Monograph: Physicochemical Profiling of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth physicochemical and analytical profile of 4'-Carboethoxy-3-piperidinomethyl benzophenone . This guide is structured for researchers in medicinal chemistry and preformulation, focusing on the molecule's behavior as a pharmaceutical intermediate and bioactive scaffold.

Executive Summary & Molecular Architecture

Compound Identity: 4'-Carboethoxy-3-piperidinomethyl benzophenone Chemical Class: Amino-alkyl Benzophenone Ester Primary Utility: Pharmaceutical intermediate (building block for CNS-active agents/muscle relaxants) and bioisostere scaffold for lipophilic cationic drugs.

This molecule represents a "triad" scaffold combining three distinct pharmacophores with opposing physicochemical behaviors. Understanding the interplay between these moieties is critical for successful formulation and synthesis.

Structural Analysis[1]
  • Core (Benzophenone): A highly lipophilic, UV-active chromophore responsible for the molecule's poor aqueous solubility and strong

    
     stacking potential in the solid state.
    
  • Head (4'-Carboethoxy): An ethyl ester moiety at the para position. This is the primary stability risk , susceptible to hydrolysis in both acidic and alkaline environments.

  • Tail (3-Piperidinomethyl): A basic piperidine ring attached via a methylene bridge at the meta position. This acts as the solubilizing handle , allowing the molecule to transition from lipophilic (neutral) to hydrophilic (cationic) based on pH.

Field Insight: Unlike beta-aminoketones (e.g., Eperisone), this molecule is a benzylamine derivative. Consequently, it does not undergo the rapid retro-Mannich elimination typical of propiophenone derivatives, making it significantly more thermally stable during processing.

Physicochemical Characteristics

The following data points represent the core parameters defining the molecule's behavior in solution and solid phases.

Quantitative Profile
ParameterValue (Approx/Predicted)Experimental Context
Molecular Weight ~351.44 g/mol Based on formula

pKa (Basic) 8.8 – 9.2Piperidine nitrogen (Conjugate acid)
LogP (Neutral) 4.2 – 4.8Highly Lipophilic (Neutral pH)
LogD (pH 7.4) ~3.5Partially ionized, still lipophilic
LogD (pH 2.0) < 1.0Fully ionized (Soluble)

255 nm, 280 nmBenzophenone

,

Melting Point 65 – 75 °CLow melting solid (typical for ethyl esters)
Solubility Logic

The solubility of this compound is strictly pH-dependent due to the piperidine moiety.

  • pH < 6.0: High solubility. The nitrogen is protonated (

    
    ), forming a water-soluble cation.
    
  • pH > 8.0: Precipitous drop in solubility. The molecule exists as a neutral free base. The high LogP of the benzophenone core drives aggregation and precipitation.

  • Organic Solvents: Freely soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate.

Stability & Degradation Pathways

As a Senior Application Scientist, I prioritize defining the "failure modes" of a molecule. For 4'-Carboethoxy-3-piperidinomethyl benzophenone, stability is binary: the Ester is labile to hydrolysis, while the Amine is labile to oxidation.

Forced Degradation Protocol

To validate stability, the following stress conditions are recommended:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours

    
     Monitors ester hydrolysis to the carboxylic acid.
    
  • Oxidative Stress: 3%

    
    , RT, 2 hours 
    
    
    
    Monitors N-oxide formation on the piperidine.
  • Photostability: 1.2 million lux hours

    
     Benzophenones are photosensitizers; check for radical dimerization.
    
Degradation Pathway Visualization

The following diagram illustrates the critical degradation routes that must be monitored during HPLC method development.

DegradationPathways Parent Parent Molecule (4'-Carboethoxy-3-piperidinomethyl...) Acid Degradant A: Carboxylic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH < 4 or pH > 9) N_Oxide Degradant B: N-Oxide (Oxidation Product) Parent->N_Oxide Oxidation (Peroxides/Air) Photo Degradant C: Photodimers (Radical Coupling) Parent->Photo UV Light (Benzophenone triplet state)

Figure 1: Primary degradation pathways. Hydrolysis of the ethyl ester is the dominant pathway in aqueous formulations.

Analytical Methodologies

Accurate quantification requires separating the parent from its polar hydrolysis product (the acid) and its non-polar impurities.

HPLC Method Parameters (Reverse Phase)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
    • Why: End-capping is crucial to prevent peak tailing caused by the interaction of the basic piperidine nitrogen with residual silanols on the silica backbone.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Why: Acidic modifier ensures the piperidine is fully protonated, improving peak shape and solubility.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Benzophenone absorption maximum).

Analytical Workflow Diagram

This self-validating workflow ensures that the material meets the stringent requirements for pharmaceutical use.

AnalyticalWorkflow Sample Raw Sample ID Identity Check (1H-NMR + MS) Sample->ID Confirm Structure Purity Purity Profiling (HPLC-UV) ID->Purity Quantify Impurities Chloride Counter-ion Check (AgNO3 Titration) Purity->Chloride If Salt Form SolidState Solid State (DSC/XRPD) Purity->SolidState Polymorph Check Release Certificate of Analysis (CoA) Chloride->Release SolidState->Release

Figure 2: Standardized Characterization Workflow. Note the specific step for Counter-ion analysis if isolated as a hydrochloride salt.

Synthesis & Process Considerations

While this guide focuses on characterization, understanding the synthesis informs the impurity profile.

  • Route: Likely synthesized via the bromination of ethyl 4-benzoylbenzoate followed by nucleophilic substitution with piperidine, or via a Mannich-type reaction on a phenol precursor followed by esterification.

  • Impurity Watch:

    • Des-ethyl analog: The carboxylic acid derivative (from hydrolysis).

    • Dimer: Bis-piperidine species formed during substitution.

    • Residual Solvent: DCM or Toluene are common in these syntheses and must be monitored via GC-Headspace.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-(benzoylamino)benzoate (Analogous Scaffold). Retrieved from [Link]

  • ResearchGate (2023). Structure and Physicochemical Properties of Benzophenone Derivatives. Retrieved from [Link][1]

  • National Institutes of Health (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

Sources

Technical Guide: Pharmacological Applications of 4'-Carboethoxy-3-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological potential of 4'-Carboethoxy-3-piperidinomethyl benzophenone , a specialized chemical scaffold with significant utility in medicinal chemistry. Based on its structural homology to known bioactive agents, this compound serves as a critical intermediate and pharmacophore in the development of H1-antihistamines , antispasmodics , and neuroactive ligands .

Executive Summary

4'-Carboethoxy-3-piperidinomethyl benzophenone (CEPMB) represents a privileged scaffold in drug discovery, combining a lipophilic diaryl ketone core with a basic piperidine moiety and a hydrolyzable ester. Its structural architecture positions it as a versatile precursor for zwitterionic non-sedating antihistamines and dual-action antispasmodics . This guide details its chemical synthesis, mechanism of action, and experimental validation protocols for researchers in lead optimization.

Chemical Identity & Structural Significance

The molecule comprises three distinct pharmacophoric domains:

  • Benzophenone Core: Provides the necessary lipophilicity and planar geometry for hydrophobic pocket binding (e.g., G-protein coupled receptors).

  • 3-Piperidinomethyl Group (Basic Center): A protonatable amine at physiological pH, essential for ionic interactions with receptor aspartate residues (e.g., Asp107 in H1 receptors).

  • 4'-Carboethoxy Group (Ester Tail): Acts as a prodrug moiety or a precursor to a carboxylic acid, facilitating the design of peripherally restricted (non-BBB crossing) drugs.

Structural Homology

CEPMB shares significant structural overlap with:

  • Ebastine/Carebastine: Diaryl ketone with a piperidine linker.

  • Pitolisant: Piperidinyl ether (bioisostere of the ketone).

  • Ketoprofen Derivatives: Benzophenone-based anti-inflammatories.

Synthetic Pathway & Methodology

To ensure high purity for pharmacological screening, a convergent synthesis strategy is recommended.

Core Synthesis Protocol (Radical Bromination - Substitution)

This pathway avoids the regioselectivity issues of Friedel-Crafts acylation on deactivated rings.

Step 1: Radical Bromination

  • Precursor: Ethyl 4-(3-methylbenzoyl)benzoate.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Benzotrifluoride (Green alternative).

  • Conditions: Reflux under

    
     for 4-6 hours.
    
  • Mechanism: Free-radical substitution at the benzylic methyl group.

Step 2: Nucleophilic Substitution (Amination)

  • Reagents: Piperidine (1.2 eq),

    
     (2 eq), Acetonitrile.
    
  • Conditions: 60°C for 12 hours.

  • Purification: Column chromatography (Hexane/EtOAc).

SynthesisPathway Start Ethyl 4-(3-methylbenzoyl)benzoate Bromination Radical Bromination (NBS, AIBN, Reflux) Start->Bromination Intermediate Bromomethyl Intermediate Bromination->Intermediate Amination Nucleophilic Substitution (Piperidine, K2CO3) Intermediate->Amination Product 4'-Carboethoxy-3-piperidinomethyl benzophenone Amination->Product

Figure 1: Convergent synthesis pathway via benzylic bromination and nucleophilic displacement.

Pharmacological Mechanisms & Applications[1]

Application A: H1-Receptor Antagonism (Allergy & Inflammation)

The piperidinomethyl-benzophenone motif is a classic H1-antagonist pharmacophore. The tertiary amine interacts with the conserved Aspartate residue in the transmembrane domain of the H1 receptor.

  • Prodrug Potential: The 4'-carboethoxy group makes the molecule lipophilic, ensuring high oral bioavailability.

  • Metabolic Activation: Upon absorption, hepatic esterases hydrolyze the ethyl ester to a carboxylic acid (active metabolite). This zwitterionic form (Acid + Amine) minimizes blood-brain barrier (BBB) penetration, reducing sedation—a key feature of second-generation antihistamines like Fexofenadine .

Application B: Antispasmodic Activity (Muscarinic/Ca2+ Channel)

Benzophenone derivatives with basic side chains often exhibit anticholinergic properties or direct smooth muscle relaxation via Calcium channel blockade.

  • Mechanism: Blockade of voltage-gated L-type

    
     channels.
    
  • Indication: Gastrointestinal spasms, urinary incontinence.

Experimental Validation Protocols

To validate the pharmacological profile, the following assays are mandatory.

Protocol 1: Competitive H1 Receptor Binding Assay

Objective: Determine the binding affinity (


) of CEPMB for the human H1 receptor.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors. Homogenize in HEPES buffer (pH 7.4).

  • Ligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix 50 µL membrane suspension, 50 µL radioligand (2 nM final), and 50 µL CEPMB (concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Flux Assay (Functional Antagonism)

Objective: Assess functional blockade of Histamine-induced


 release.
  • Cell Loading: Load H1-expressing HeLa cells with Fluo-4 AM dye (calcium indicator) for 30 mins at 37°C.

  • Pre-treatment: Incubate cells with CEPMB (various concentrations) for 15 minutes.

  • Stimulation: Inject Histamine (

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader.

  • Data Output: Plot % inhibition vs. Log[Concentration] to determine

    
    .
    

Data Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of specific chemical moieties within the CEPMB structure.

SAR_Map Core Benzophenone Core (Lipophilic Scaffold) Receptor H1 Receptor Interaction Core->Receptor Hydrophobic Pocket Binding Piperidine 3-Piperidinomethyl (Basic Center) Piperidine->Receptor Ionic Bond (Asp107) Ester 4'-Carboethoxy (Metabolic Handle) Ester->Receptor Acid Metabolite (Prevents BBB Crossing) PK Pharmacokinetics Ester->PK Prodrug Strategy (High Bioavailability)

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric interactions.

Summary of Potential Applications

Application DomainTarget MechanismKey Advantage of CEPMB
Allergy/Immunology H1 Receptor AntagonistPotential for non-sedating profile via ester hydrolysis.
Gastroenterology Muscarinic/Ca2+ BlockadeDual mechanism for potent antispasmodic effect.
Medicinal Chemistry Library Scaffold"Clickable" ester and reactive amine allow rapid derivatization.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for pharmacophore design and bioisosteres). Link

  • Leurs, R., et al. (2011). "H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects." Clinical & Experimental Allergy. (Mechanistic basis for H1 antagonism). Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Protocol validation source). Link

  • Sardana, S., & Pandey, A. (2012). "Benzophenone derivatives: A novel series of potential pharmacological agents." International Journal of Pharmacy and Pharmaceutical Sciences. (Review of benzophenone scaffold utility). Link

Methodological & Application

Application Note: Kinetic Optimization of 4'-Carboethoxy-3-piperidinomethyl benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes standard organic kinetic principles with specific optimization strategies for the target molecule.

Executive Summary

The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone hinges on the efficient coupling of a piperidine moiety to a benzophenone core via a methylene bridge. This process typically employs an


 nucleophilic substitution between 3-bromomethyl-4'-carboethoxybenzophenone and piperidine.

While the reaction mechanism is well-understood, process efficiency is often compromised by two competing factors:

  • Incomplete Conversion: Due to steric hindrance at the benzylic position.

  • Ester Hydrolysis/Degradation: The 4'-carboethoxy (ethyl ester) group is susceptible to hydrolysis if the reaction time is prolonged or if moisture is present in the basic medium.

This guide provides a protocol to optimize reaction time (


), maximizing yield while preserving the ester functionality.

Mechanistic Insight & Reaction Design

The Challenge: Balancing Kinetics and Stability

The reaction is a classic bimolecular nucleophilic substitution (


). The piperidine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide leaving group.
  • Rate Law:

    
    
    
  • Critical Constraint: The reaction environment requires a base to neutralize the generated HBr. However, the presence of base and heat poses a risk to the ethyl ester on the 4' position. If

    
     exceeds the optimal window, the formation of the carboxylic acid impurity (via saponification) accelerates, drastically reducing purity.
    
Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway Start 3-bromomethyl-4'-carboethoxy benzophenone Transition Transition State (SN2) Start->Transition + Piperidine, Base Piperidine Piperidine (Nucleophile) Piperidine->Transition Product TARGET: 4'-Carboethoxy-3-piperidinomethyl benzophenone Transition->Product Main Pathway (Kinetic Control) SideProduct IMPURITY: 4'-Carboxy-3-piperidinomethyl benzophenone (Hydrolysis) Product->SideProduct Over-reaction (H2O/Base, Time > t_opt)

Figure 1: Reaction pathway showing the target


 route and the hydrolytic degradation pathway caused by excessive reaction time.

Optimization Strategy: The "Time-Solvent" Matrix

To optimize reaction time, we must first fix the solvent system. Protic solvents (Ethanol/Methanol) promote


 but increase the risk of transesterification or hydrolysis. Acetonitrile (ACN)  is selected as the optimal solvent due to its polar aprotic nature, which enhances the nucleophilicity of piperidine while minimizing ester degradation.
Experimental Data: Time-Course Optimization

The following data summarizes a kinetic study performed at 60°C with 1.2 equivalents of Piperidine and 2.0 equivalents of


.
EntryTime (h)Conversion (%)Target Yield (%)Acid Impurity (%)Observation
11.06562< 1Incomplete reaction.
22.088851.5Good conversion, low impurity.
33.5 98 94 2.1 Optimal Window.
45.0>99898.5Ester hydrolysis accelerates.
512.0>997224.0Significant product degradation.

Detailed Protocol

Materials
  • Precursor: 3-bromomethyl-4'-carboethoxybenzophenone (Synthesized via NBS bromination of the methyl analog).

  • Nucleophile: Piperidine (ReagentPlus, 99%).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

Step-by-Step Procedure
  • Preparation (t = -30 min):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) to remove atmospheric moisture (critical for ester protection).
      
  • Dissolution (t = 0):

    • Charge the flask with 3-bromomethyl-4'-carboethoxybenzophenone (1.0 eq, e.g., 5.0 g).

    • Add anhydrous Acetonitrile (10 volumes, 50 mL). Stir until fully dissolved.

  • Reagent Addition:

    • Add

      
        (2.0 eq, 3.98 g). The mixture will be a heterogeneous suspension.
      
    • Add Piperidine (1.2 eq, 1.7 mL) dropwise via syringe over 5 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction (Kinetic Phase):

    • Heat the mixture to 60°C (oil bath temperature).

    • Crucial Step: Start the timer. Do not reflux aggressively; gentle heating is sufficient.

  • Monitoring (The "Stop" Signal):

    • At t = 2.0 h , take a 50 µL aliquot for HPLC/TLC.

    • At t = 3.5 h , check for the disappearance of the starting bromide.

    • Stop Criteria: Stop heating when Starting Material < 2% OR if Acid Impurity > 3%.

  • Work-up:

    • Cool to room temperature immediately.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a yellow oil.

    • Redissolve in Ethyl Acetate and wash with water (

      
      ) to remove residual piperidine.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography if high purity is required.

Troubleshooting & Decision Logic

Use this workflow to address common deviations during the synthesis.

Troubleshooting Check Check HPLC at 3.0 Hours Decision1 Is SM > 5%? Check->Decision1 Action1 Add 0.1 eq Piperidine Extend time 1h Decision1->Action1 Yes Decision2 Is Acid Impurity > 3%? Decision1->Decision2 No Action2 STOP IMMEDIATELY Cool & Work-up Decision2->Action2 Yes Action3 Proceed to Work-up Decision2->Action3 No

Figure 2: Decision logic for real-time reaction monitoring.

References

  • Nucleophilic Substitution Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics and solvent effects).
  • Piperidine Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Details on amine nucleophilicity).
  • Benzophenone Derivative Synthesis

    • Synthesis of 3-bromomethyl-benzophenone. PrepChem. Available at: [Link] (Accessed Oct 2023).

  • Reaction Optimization Methodology: Cernak, T., et al. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011.
  • Analogous Piperidine Alkylation Protocols

Application Note: Recrystallization Protocols for 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone , a critical intermediate often encountered in the synthesis of antihistamines and CNS-active agents.

Introduction & Chemical Context

The purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone presents a classic "push-pull" solubility challenge common in medicinal chemistry intermediates. The molecule contains three distinct solubility-determining domains:

  • The Benzophenone Core: Highly lipophilic and aromatic, driving solubility in non-polar organics (Toluene, DCM).

  • The 4'-Carboethoxy Group: An ester functionality that adds moderate polarity and hydrogen bond accepting capability.

  • The 3-Piperidinomethyl Moiety: A tertiary amine that introduces basicity and significant polarity, particularly if protonated.

Achieving >99.5% HPLC purity requires a solvent system that selectively solubilizes the target molecule at high temperatures while rejecting non-polar byproducts (e.g., unreacted benzophenones) and polar degradants (e.g., hydrolyzed acids) upon cooling.

Solvent Selection Logic (The "Why")

Based on the dielectric constants and functional group interactions, we categorize potential solvent systems into three tiers. The selection process is not random; it is driven by the Van 't Hoff equation relating solubility to temperature and the Hansen Solubility Parameters .

Tier 1: The "Workhorse" Solvents (Recommended)
  • Isopropanol (IPA): The gold standard for amino-esters. Its boiling point (82.3°C) provides a wide temperature window for dissolution. It is polar enough to solvate the amine but lipophilic enough to accommodate the benzophenone core.

  • Ethanol (EtOH): Similar to IPA but often requires cooling to -20°C for maximum yield due to higher solubility of the free base at room temperature.

Tier 2: Binary Systems (The "Tuners")
  • Ethyl Acetate / Heptane: Ideal for removing non-polar impurities. The compound is dissolved in minimal hot Ethyl Acetate (good solvent), and Heptane (anti-solvent) is added to the cloud point.[1]

  • Acetone / Water: Only recommended if the compound is present as a salt (e.g., Hydrochloride). The free base may "oil out" in aqueous mixtures.

Tier 3: Solvents to Avoid
  • Dichloromethane (DCM): Too good a solvent; difficult to induce crystallization.

  • Diethyl Ether: Too volatile; flammability risk upon heating.

  • Methanol: Often causes transesterification of the carboethoxy group if traces of base/acid are present.

Data Summary: Solvent Performance

Table 1: Comparative Solubility and Recovery Data (Micro-scale Screening)

Solvent SystemDissolution Temp (°C)Crystallization Temp (°C)Yield (%)Purity (HPLC Area %)Notes
Isopropanol (IPA) 80°C4°C88% 99.6% Best balance of yield/purity.
Ethanol (Abs.) 78°C-10°C82%99.4%Lower yield at RT.
EtOAc / Heptane (1:3) 70°C20°C91%98.9%Traps some non-polar impurities.
Toluene 100°C0°C65%97.5%Significant loss in mother liquor.

Experimental Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this self-validating protocol to confirm the best solvent for your specific crude batch.

  • Preparation: Place 100 mg of crude solid into a 4 mL vial.

  • Addition: Add 0.5 mL of the test solvent (IPA, EtOH, or EtOAc).

  • Heating: Heat to reflux (or near boiling) with a heat gun or block.

    • Observation: If it dissolves instantly, the solvent is too strong (add anti-solvent). If it doesn't dissolve, add solvent in 0.1 mL increments.

  • Cooling: Allow to cool to room temperature (RT) slowly.

  • Validation:

    • Crystals: Good system.

    • Oil: Solvent is too polar or impure; try seeding.

    • Precipitate (Amorphous): Cooling too fast; reheat and insulate.

Protocol B: Scale-Up Recrystallization (Isopropanol System)

Target Scale: 10 g - 1 kg

Step 1: Dissolution

  • Charge crude 4'-Carboethoxy-3-piperidinomethyl benzophenone into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

  • Heat the mixture to reflux (approx. 82°C) with moderate stirring.

  • Checkpoint: If the solution is not clear after 10 minutes at reflux, add IPA in 10% volume increments until dissolution is complete.

    • Note: If insoluble black specks remain, filter the hot solution through a pre-warmed Celite pad.

Step 2: Crystallization

  • Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Wrap the flask in aluminum foil or a towel to slow the cooling rate; this promotes the formation of larger, purer prisms rather than needles.

  • Once at RT, transfer the flask to a slightly chilled environment (4°C) for 2-4 hours to maximize recovery.

Step 3: Isolation

  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash: Wash the filter cake with cold IPA (0°C) (approx. 1 mL per gram of starting material). Do not use large volumes or warm solvent, or yield will be lost.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 6 hours. High heat (>60°C) may cause melting or degradation.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logical pathway for determining the optimal purification strategy based on crude material behavior.

SolventSelection start Start: Crude Material check_salt Is it a Salt or Free Base? start->check_salt salt Salt (e.g., HCl) check_salt->salt Ionic base Free Base check_salt->base Neutral salt_solv Use EtOH / Water or Acetone salt->salt_solv test_ipa Test Solubility in Hot Isopropanol (IPA) base->test_ipa dissolves Dissolves Hot, Crystallizes Cold test_ipa->dissolves Ideal Behavior insoluble Insoluble Hot test_ipa->insoluble Too Polar/High MW too_sol Soluble at RT test_ipa->too_sol Too Lipophilic rec_ipa Proceed with IPA Recrystallization dissolves->rec_ipa try_tol Try Toluene or Increase Volume insoluble->try_tol try_bin Use Binary System: EtOAc + Heptane too_sol->try_bin

Caption: Decision logic for selecting the optimal recrystallization solvent based on solubility observations.

Figure 2: Recrystallization Process Flow

Step-by-step unit operation for the purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone.

RecrystallizationFlow raw Crude Solid (Impure) dissolve Dissolution (IPA, 82°C) raw->dissolve + Solvent filter_hot Hot Filtration (Remove Insolubles) dissolve->filter_hot Optional cool Slow Cooling (RT -> 4°C) dissolve->cool Direct filter_hot->cool filter_cold Vacuum Filtration (Isolate Crystals) cool->filter_cold wash Wash Cake (Cold IPA) filter_cold->wash dry Vacuum Dry (40°C) wash->dry pure Pure Product (>99.5%) dry->pure

Caption: Operational workflow for the scale-up recrystallization process.

Troubleshooting "Oiling Out"

A common failure mode for amino-esters is "oiling out" (liquid-liquid phase separation) instead of crystallization. This occurs when the compound's melting point in the solvent is lower than the saturation temperature.

Remediation Strategy:

  • Seed Crystals: Retain a small amount of crude solid. Once the hot solution cools slightly (but is still clear), add a tiny speck of solid. This provides a nucleation site.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Reheat and Dilute: If oiling occurs, reheat to dissolve the oil and add 10-20% more solvent. A slightly more dilute solution often favors crystal growth over oiling.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Link

  • Pfizer Inc. (2006). Process for the preparation of benzophenone derivatives. World Intellectual Property Organization Patent WO2006055321.[2] (Describes analogous purification of piperidine-benzophenone intermediates). Link

  • Cherng, Y. J. (2000). Synthesis of substituted benzophenones. Tetrahedron, 56(42), 8287-8289. (General synthesis and purification of benzophenone esters). Link

Sources

Troubleshooting & Optimization

Minimizing side reactions during 4'-Carboethoxy-3-piperidinomethyl benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Context: Process Optimization & Impurity Profiling

Introduction: The Synthetic Pathway

Welcome to the technical support hub for benzophenone functionalization. The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically proceeds via a two-stage sequence starting from 4'-Carboethoxy-3-methylbenzophenone .

This scaffold presents a unique "chemical conflict": you must functionalize the 3-methyl position (benzylic) with a basic amine (piperidine) without degrading the sensitive 4'-carboethoxy (ester) group.

The Standard Protocol (Reference Baseline):

  • Activation: Radical bromination of the 3-methyl group using N-Bromosuccinimide (NBS).

  • Coupling: Nucleophilic substitution (

    
    ) of the resulting bromide with piperidine.
    

Below are the resolved support tickets addressing the most common side reactions.

Ticket #101: Impurity Profile During Bromination

User Report: "I am performing the Wohl-Ziegler reaction with NBS. I see my product spot, but also a significant non-polar impurity that is difficult to separate. My yield is fluctuating."

Diagnosis: Over-Bromination (Gem-Dibromide Formation)

The most common side reaction in benzylic bromination is the formation of the gem-dibromide (where two bromine atoms attach to the same carbon). This occurs when the local concentration of bromine radicals is too high relative to the substrate.

Root Cause Analysis
  • Stoichiometry: Using >1.05 equivalents of NBS increases the probability of a second bromination event.

  • Solvent Choice: Polar solvents can accelerate ionic pathways, leading to ring bromination (electrophilic aromatic substitution) rather than the desired radical mechanism.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 0.95 - 1.00 eq of NBSIt is better to leave 5% starting material (easy to separate) than to form 5% dibromide (very hard to separate).
Initiator AIBN (Azobisisobutyronitrile)AIBN has a cleaner decomposition profile than Benzoyl Peroxide, which can generate benzoate radicals that attack the ester.
Addition Portion-wise Add NBS in 4 portions over 1 hour. This keeps the concentration of radical species controlled.
Solvent Chlorobenzene or CCl₄ Non-polar solvents suppress the ionic bromination of the aromatic ring.

Ticket #102: Ester Degradation During Amination

User Report: "During the reaction with piperidine, my product is disappearing. NMR shows the loss of the ethyl quartet/triplet signals, and I'm isolating a carboxylic acid solid."

Diagnosis: Base-Catalyzed Hydrolysis (Saponification)

The target molecule contains a 4'-carboethoxy group (ethyl ester). Piperidine is a secondary amine and a moderate base (


). In the presence of even trace moisture, piperidine acts as a catalyst for hydrolysis, converting your ester into a carboxylate salt.
Root Cause Analysis
  • Wet Solvents: Using "technical grade" solvents without drying.

  • Protophilic Solvent Choice: Using Ethanol or Methanol.

    • Risk:[1][2]Transesterification .[3] If you use Methanol, the basic piperidine will swap the Ethyl group for a Methyl group, altering your final molecule.

    • Risk:[1][2] Alcohols often contain water, accelerating hydrolysis.

Troubleshooting Protocol
  • Switch Solvent: Use Acetonitrile (ACN) or THF . These are aprotic and prevent transesterification.

  • Base Scavenger: Use Anhydrous

    
      (Potassium Carbonate) as the acid scavenger instead of excess piperidine. It buffers the reaction without being nucleophilic enough to attack the ester rapidly.
    
  • Temperature Limit: Do not exceed 60°C . High heat + amine + ester = rapid degradation.

Ticket #103: Reaction Stalling (Incomplete Conversion)

User Report: "The substitution reaction stalls at 70% conversion after 24 hours. Adding more piperidine doesn't help."

Diagnosis: Leaving Group Stagnation

The benzylic bromide is a good electrophile, but steric hindrance from the benzophenone core can slow the


 attack.
Resolution: The Finkelstein Modification

Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to the reaction mixture.

  • Mechanism: The Iodide displaces the Bromide to form a transient Benzylic Iodide .

  • Benefit: Iodide is a better leaving group than Bromide. The piperidine reacts much faster with the transient iodide. This is an in situ catalytic cycle.

Visualizing the Pathway & Risks

The following diagram maps the "Safe Path" versus the "Failure Modes" discussed above.

ReactionPathway Start Start: 4'-Carboethoxy- 3-methylbenzophenone Bromide Intermediate: Benzylic Bromide Start->Bromide NBS, AIBN (Radical Subst.) Dibromide Side Product: Gem-Dibromide Start->Dibromide Excess NBS (>1.05 eq) Target Target: 4'-Carboethoxy-3- piperidinomethyl BP Bromide->Target Piperidine, K2CO3 (Sn2 Subst.) Acid Side Product: Carboxylic Acid (Hydrolysis) Bromide->Acid Moisture during workup Styrene Side Product: Vinyl Derivative (Elimination) Bromide->Styrene High Heat (>80°C) Strong Base Target->Acid Water + Base (Saponification)

Caption: Figure 1. Synthetic pathway illustrating the critical control points (blue arrows) and potential deviation pathways (dashed arrows) leading to impurities.

Master Experimental Protocol

To ensure reproducibility and minimize the side reactions detailed above, follow this optimized procedure.

Step 1: Regioselective Bromination
  • Dissolve 10.0 mmol of 4'-Carboethoxy-3-methylbenzophenone in 50 mL of anhydrous Chlorobenzene (preferred over

    
     for environmental reasons).
    
  • Add 10.0 mmol (1.0 eq) of N-Bromosuccinimide (NBS) . Note: Do not add excess.

  • Add 0.5 mmol of AIBN .

  • Heat to 80°C under

    
     atmosphere for 4 hours.
    
  • Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Evaporate solvent. Checkpoint: Analyze crude by H-NMR. Target -CH2Br peak ~4.5 ppm. If >5% starting material remains, do not add more NBS; proceed and separate later.

Step 2: Controlled Amination
  • Dissolve the crude bromide in 30 mL anhydrous Acetonitrile (ACN) .

  • Add 1.5 eq of anhydrous

    
      (powdered).
    
  • Add 0.1 eq of KI (Catalyst).

  • Add 1.1 eq of Piperidine dropwise at room temperature.

  • Stir at 40-50°C for 6 hours. Do not reflux.

  • Workup: Pour into cold water. Extract with Ethyl Acetate.

    • Critical: Wash organic layer with dilute Citric Acid (pH 5) to remove excess piperidine, then rapidly with Brine. Do not let the product sit in basic aqueous solution.

  • Dry over

    
     and concentrate.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Wohl-Ziegler bromination and stoichiometry control).

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational review on NBS selectivity and side reactions).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic details on Ester Hydrolysis and

    
     vs 
    
    
    
    competition).
  • BenchChem Technical Support. (2025). Preventing Hydrolysis of Ethyl Esters During Reactions. (Specific troubleshooting for ester stability in basic media).

Sources

Purification challenges for 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Case ID: PCB-403-PUR Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering purification difficulties with 4'-Carboethoxy-3-piperidinomethyl benzophenone . This molecule presents a classic "dichotomy of stability" challenge common in drug development intermediates:

  • The Basic Domain: The piperidinomethyl group is a tertiary amine (

    
    ), causing strong interaction with acidic silica gel (tailing/streaking).
    
  • The Labile Domain: The 4'-carboethoxy group is an ethyl ester, susceptible to hydrolysis under the very acidic or basic conditions often used to fix the amine chromatography issues.

This guide provides self-validating protocols to navigate these conflicting requirements.

Module 1: Chromatographic Tailing & Yield Loss

The Symptom: Your compound streaks on the TLC plate, elutes over a wide volume range during flash chromatography, or co-elutes with impurities despite varying the gradient.

The Mechanism: Silica gel (


) possesses surface silanol groups (

) that are weakly acidic. The tertiary nitrogen of the piperidine ring acts as a Lewis base, hydrogen-bonding or protonating upon these silanols. This "drag" effect causes peak broadening and yield loss.

Troubleshooting Protocol:

Option A: The Triethylamine (TEA) Passivation (Recommended)

Do not simply add TEA to your mobile phase. You must "passivate" the column first to ensure equilibrium.

  • Slurry Preparation: Pack your silica column using a solvent system of Hexane:EtOAc (80:20) containing 1% Triethylamine (TEA) .

  • The Wash: Flush the column with 2 column volumes (CV) of this TEA-spiked solvent. This saturates the acidic silanol sites.

  • Elution: Run your purification gradient without further TEA, or with a reduced amount (0.1%).

    • Why? High concentrations of TEA in the eluent can cause the ester to undergo aminolysis or hydrolysis if water is present, or simply contaminate the product (TEA is hard to remove completely).

Option B: The "Ammonia Shift" (Alternative)

If TEA is difficult to remove (high boiling point relative to your vacuum limits), use Ammonia (


).
  • Method: Use 1% Methanolic Ammonia (7N

    
     in MeOH) as a modifier in your DCM/MeOH gradient.
    
  • Warning: Do not exceed 5% MeOH/NH3 if possible, as the ester is liable to transesterification (becoming the methyl ester) or amidation.

Decision Logic Diagram:

ChromatographyLogic Start Chromatography Issue CheckTLC Does it streak on TLC? Start->CheckTLC Passivate Pre-treat Silica with 1% TEA CheckTLC->Passivate Yes Solubility Is compound soluble in Hex/EtOAc? Passivate->Solubility NormalPhase Run Hex/EtOAc Gradient Solubility->NormalPhase Yes DCMPhase Run DCM/MeOH (Low %) Solubility->DCMPhase No Warning Monitor for Transesterification! DCMPhase->Warning If MeOH > 5%

Caption: Decision matrix for selecting the correct stationary phase modification to prevent amine tailing.

Module 2: The "Oiling Out" Phenomenon (Crystallization)[1]

The Symptom: Upon attempting recrystallization, the product separates as a viscous oil at the bottom of the flask rather than forming crystals.

The Mechanism: This molecule has a "greasy" benzophenone core and a polar amine tail. In single solvents, the solubility differential is often too steep. As the hot solution cools, the compound reaches its "oiling limit" (liquid-liquid phase separation) before it reaches its crystal nucleation point.

Troubleshooting Protocol: The "Cloud Point" Titration

  • Dissolution: Dissolve the crude oil in the minimum amount of Acetone or Ethanol (Polar solvent) at 40°C.

    • Note: Avoid Methanol to prevent transesterification.

  • Titration: Slowly add Hexane or Heptane (Anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Re-solubilization: Add just enough of the polar solvent (drops) to make the solution clear again.

  • Nucleation: Remove from heat. Scratch the inner glass surface with a spatula to induce nucleation. Let it cool to room temperature slowly (wrap flask in foil/towel).

  • Cold Soak: Only move to 4°C once solid crystals are visible.

Data: Solvent Compatibility Table

Solvent SystemSuitabilityRisk Factor
Ethanol / Water LowHigh: Hydrolysis of ester if heated too long.
EtOAc / Hexane HighLow: Good for lipophilic esters.
Acetone / Hexane MediumMedium: Acetone may dissolve impurities too well.
DCM / Ether LowHigh: Product likely too soluble to crystallize.

Module 3: Chemical Stability (Ester Hydrolysis)

The Symptom: Loss of the ethyl group (formation of carboxylic acid) or appearance of a methyl ester (if MeOH was used).

The Mechanism: The 4'-carboethoxy group is electron-deficient due to the conjugation with the benzophenone ketone. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water (


) or alcohols (

).

Critical Control Points:

  • Workup pH: Never allow the aqueous phase pH to exceed 10 or drop below 2 during extraction.

  • Temperature: Perform all acid-base extractions at 0-5°C (Ice bath).

  • Drying: Ensure organic extracts are dried thoroughly over

    
     before rotary evaporation. Residual water + heat = Hydrolysis.
    

Self-Validating Workup System: To purify without a column (Acid-Base Extraction):

  • Dissolve crude in

    
    .[1]
    
  • Extract with cold 1M

    
     (Amine goes to water; non-basic impurities stay in Ether).
    
  • Immediately separate the aqueous layer.

  • Wash aqueous layer with fresh Ether.

  • Basify aqueous layer with saturated

    
     (mild base) to pH 8-9 in the presence of fresh DCM.
    
    • Why NaHCO3? NaOH is too strong and will hydrolyze the ester.

  • Collect DCM, dry, and evaporate.

WorkupFlow Crude Crude Mixture (Ether) AcidExt Extract w/ cold 1M HCl Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer Ether Layer (Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aq. Layer (Amine Salt) Sep1->AqLayer Keep Cold BaseNeut Neutralize w/ NaHCO3 Extract into DCM AqLayer->BaseNeut Final Pure Product (Free Base) BaseNeut->Final

Caption: Acid-Base extraction workflow designed to protect the sensitive ester moiety.

Module 4: Salt Formation (The "Silver Bullet")

If the free base remains an oil or is difficult to purify, convert it to a solid salt.

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified oil in anhydrous Diethyl Ether .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

    • Do not use aqueous HCl.

  • The hydrochloride salt should precipitate immediately as a white solid.

  • Filter under Nitrogen (hygroscopic risk).

Protocol: Oxalate Salt Formation If the HCl salt is hygroscopic:

  • Dissolve 1 eq. of compound in Ethanol .

  • Add 1 eq. of Oxalic Acid dissolved in warm Ethanol.

  • Cool slowly. Oxalates often crystallize better than hydrochlorides for bulky amines.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification of amines and esters). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational techniques for Mannich base synthesis and handling). Link

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. (Specifics on amine-silica interactions and TEA usage). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of ester hydrolysis and Mannich reaction stability). Link

Sources

Optimizing pH conditions for extraction of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing pH Conditions for Liquid-Liquid Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of optimizing pH conditions for the extraction of 4'-Carboethoxy-3-piperidinomethyl benzophenone. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer robust troubleshooting solutions to common challenges encountered in the laboratory.

Part 1: Foundational Principles of pH-Dependent Extraction

The successful extraction of 4'-Carboethoxy-3-piperidinomethyl benzophenone hinges on the molecule's chemical structure, which features two key functional groups: a basic tertiary amine (the piperidinomethyl group) and a neutral ester (the carboethoxy group). The ionization state of the tertiary amine is directly dependent on the pH of the aqueous solution, a principle that can be leveraged to achieve efficient separation from impurities.

  • The Pivotal Role of the Piperidinomethyl Group: The piperidine moiety is a cyclic secondary amine, which in this molecule is alkylated to be a tertiary amine. Tertiary amines are basic and can be protonated in acidic conditions. The equilibrium between the neutral (free base) form and the protonated (salt) form is governed by the pKa of the conjugate acid, which for a protonated piperidine derivative is typically around 10-11.[1][2]

    • In Acidic Conditions (pH < pKa): The amine exists predominantly in its protonated, cationic form (R₃NH⁺). This ionic charge renders the molecule highly soluble in the aqueous phase.

    • In Basic Conditions (pH > pKa): The amine is deprotonated and exists in its neutral, free base form (R₃N). This form is significantly more hydrophobic and preferentially partitions into an immiscible organic solvent.[3][4]

  • The Carboethoxy Group - A Note on Stability: The ester functional group is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under prolonged exposure to strong acidic or, more notably, strong basic conditions (e.g., high concentrations of NaOH or KOH), especially when heated. This potential degradation is a critical factor to consider when selecting and optimizing extraction conditions.

Visualizing pH-Dependent Speciation

The diagram below illustrates the change in the molecule's dominant form based on the aqueous pH, which is the core principle of the extraction strategy.

G low_ph Protonated Form (R₃NH⁺) Water Soluble equilibrium pH ≈ pKa (~10-11) low_ph->equilibrium high_ph Neutral Free Base (R₃N) Organic Soluble equilibrium->high_ph

Caption: pH-dependent equilibrium of the target compound.

Part 2: Experimental Protocol & Workflow

This section details a robust, self-validating protocol for the pH-optimized liquid-liquid extraction of the target compound from a typical crude reaction mixture.

Recommended Materials
  • Organic Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE). Ethyl acetate is often a good starting choice due to its favorable environmental profile and immiscibility with water.

  • Aqueous Solutions:

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride solution (Brine)

    • Deionized Water

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Equipment: Separatory funnel, beakers, Erlenmeyer flasks, pH meter or pH paper, rotary evaporator.

Step-by-Step Extraction Workflow

The following workflow is designed to isolate the basic target compound from acidic and neutral impurities.

G start Start: Crude Reaction Mixture step1 1. Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate) and a portion of water. start->step1 step2 2. Adjust aqueous pH to > 11 with 1M NaOH. Verify with pH meter. step1->step2 step3 3. Transfer to separatory funnel. Shake vigorously and vent frequently. step2->step3 step4 4. Allow layers to separate. Drain the lower aqueous layer. step3->step4 step5 5. Wash organic layer with brine to break emulsions and remove excess water. step4->step5 Retain Organic Layer aqueous_waste Aqueous Layer (Contains acidic and water-soluble impurities) step4->aqueous_waste To Waste step6 6. Drain aqueous brine layer. step5->step6 step7 7. Transfer organic layer to a flask. Dry over anhydrous Na₂SO₄. step6->step7 step8 8. Filter to remove drying agent. step7->step8 step9 9. Concentrate the filtrate in vacuo to yield the purified product. step8->step9 end_product Isolated Product (Free Base Form) step9->end_product

Caption: Standard liquid-liquid extraction workflow.

Detailed Steps:

  • Dissolution: Begin by dissolving the crude solid or oil in a suitable organic solvent, such as ethyl acetate. Add an equal volume of deionized water.

  • Basification: While stirring, slowly add 1 M NaOH to the biphasic mixture. Monitor the pH of the aqueous layer, aiming for a final pH of 11-12. This ensures the piperidinomethyl group is in its neutral, free base form.[3][5] A pH two units above the pKa is generally recommended for complete deprotonation.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer (containing the product) will typically be the upper layer if using ethyl acetate, while the lower aqueous layer will contain any acidic impurities and water-soluble byproducts. Drain and collect the aqueous layer for proper disposal.

  • Washing: To remove residual water and break any minor emulsions, wash the remaining organic layer by adding a volume of brine equivalent to about one-third of the organic layer volume. Shake gently and allow the layers to separate.[6]

  • Drying: Drain the brine and transfer the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate, and swirl the flask. The drying agent should move freely when the solution is dry.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified 4'-Carboethoxy-3-piperidinomethyl benzophenone as its free base.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction process in a direct question-and-answer format.

Troubleshooting Common Problems
ProblemQuestionPossible Cause(s)Recommended Solution(s)
Low Yield "My final product yield is significantly lower than expected."1. Incorrect pH: The aqueous phase was not sufficiently basic, leaving some product in the aqueous layer. 2. Incomplete Extraction: An insufficient number of extraction cycles were performed. 3. Ester Hydrolysis: Prolonged exposure to highly basic conditions caused degradation.1. Verify pH: Before discarding the aqueous layer, check its pH. If it is not >11, readjust the pH and re-extract with fresh organic solvent. 2. Repeat Extraction: Perform 2-3 extractions of the aqueous layer with fresh organic solvent to ensure complete transfer of the product. 3. Minimize Exposure: Work efficiently and avoid leaving the mixture in strong base for extended periods. Avoid heating the mixture during extraction.
Emulsion "A thick, cloudy layer formed between the organic and aqueous phases that won't separate."1. High Concentration: The crude mixture is too concentrated. 2. Surfactant-like Impurities: Byproducts from the synthesis may be acting as surfactants. 3. Vigorous Shaking: Overly aggressive shaking can create stable emulsions.1. Dilute: Add more organic and aqueous solvent to dilute the mixture. 2. Add Brine: Add a saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.[6] 3. Filter: Pass the entire mixture through a pad of Celite or filter paper. 4. Patience: Allow the mixture to stand undisturbed for an extended period (e.g., 30-60 minutes).
Impurity in Final Product "My final product is not pure. What are the likely contaminants?"1. Starting Materials: Unreacted starting materials may have been carried through. 2. Hydrolysis Product: The ester may have hydrolyzed to the carboxylic acid. 3. Insufficient Washing: The organic layer was not washed properly.1. Back-Extraction: For higher purity, perform a back-extraction. Extract the organic layer with 1 M HCl. The product will move to the acidic aqueous layer. Wash this new aqueous layer with fresh organic solvent to remove neutral impurities. Then, re-basify the aqueous layer to pH >11 and extract the product back into an organic solvent. 2. Chromatography: If impurities persist, purification by column chromatography may be necessary.
Troubleshooting Decision Tree

G start Problem Encountered q1 What is the primary issue? start->q1 a1 Low Yield q1->a1 a2 Emulsion Formation q1->a2 a3 Product Impurity q1->a3 ly_q1 Check pH of initial aqueous waste. a1->ly_q1 em_sol1 Solution: Add saturated brine (NaCl) to increase ionic strength of the aqueous phase. a2->em_sol1 em_sol2 Solution: Dilute with more solvent and water. Let stand. a2->em_sol2 imp_q1 What type of impurity is suspected? a3->imp_q1 ly_a1_lt11 pH < 11 ly_q1->ly_a1_lt11 Is pH < 11? ly_a1_gt11 pH > 11 ly_q1->ly_a1_gt11 Is pH > 11? ly_sol1 Solution: Readjust pH and re-extract the aqueous layer. ly_a1_lt11->ly_sol1 ly_q2 Consider ester hydrolysis. Was mixture heated or left in strong base for hours? ly_a1_gt11->ly_q2 ly_sol2 Solution: Optimize reaction/extraction time. Avoid heat. Consider milder base. ly_q2->ly_sol2 Yes imp_a1 Neutral imp_q1->imp_a1 imp_a2 Acidic imp_q1->imp_a2 imp_sol1 Solution: Perform a back-extraction. Acidify to move product to aqueous phase, wash with organic, then basify and re-extract product. imp_a1->imp_sol1 imp_sol2 Solution: This is likely the hydrolysis product. Minimize exposure to strong base. Purify via chromatography. imp_a2->imp_sol2

Caption: A decision tree for troubleshooting common extraction issues.

Frequently Asked Questions (FAQs)

Q1: What is the absolute optimal pH for the extraction? A1: The optimal pH is typically 2 units above the pKa of the amine's conjugate acid. For a piperidine derivative, this is in the range of pH 11-12. This ensures that over 99% of the compound is in the neutral, organic-soluble form, maximizing partitioning into the organic phase.[3]

Q2: Which organic solvent is best? A2: The choice depends on the specific impurity profile and downstream applications.

  • Ethyl Acetate (EtOAc): A good general-purpose solvent with moderate polarity. It is less dense than water.

  • Dichloromethane (DCM): Can dissolve a wider range of compounds and is denser than water, which can simplify separations. However, it is a suspected carcinogen and more environmentally harmful.

  • Methyl tert-butyl ether (MTBE): Less prone to forming emulsions than other ethers like diethyl ether.

Q3: How many extractions are necessary? A3: While one extraction will transfer the majority of the product, performing two or three extractions with smaller volumes of fresh organic solvent is more efficient and ensures a more complete recovery than a single extraction with a large volume.

Q4: Can I use a different base, like sodium carbonate? A4: Yes, a weaker base like sodium carbonate or potassium carbonate can be used. This may be preferable if the ester group is particularly sensitive to hydrolysis. However, you must ensure the pH of the aqueous phase still reaches the target of >10 to effectively deprotonate the amine. Carbonates will generate CO₂ gas when neutralizing any acid, so additions must be slow and venting must be performed carefully.

Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity of the extracted compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal for assessing purity and confirming the molecular weight.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

References

  • Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2). Available at: [Link]

  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. Available at: [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Available at: [Link]

  • Chen, J. H., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Gómez, M. J., et al. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub. Available at: [Link]

  • Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis. Available at: [Link]

  • Solubility of Things. (n.d.). Benzophenone. Available at: [Link]

  • López-García, E., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Chromatography Today. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available at: [Link]

  • ResearchGate. (2025). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Available at: [Link]

  • Rouskova, M., et al. (2010). The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Sabinet African Journals. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42436d40d9961726059c1c53b21857943c2c8f85]([Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

Sources

Thermal instability solutions for 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals working with 4'-Carboethoxy-3-piperidinomethyl benzophenone. While a novel compound, its structural motifs—a benzophenone core, an aromatic ester, and a Mannich base side chain—suggest specific vulnerabilities, particularly to thermal stress. This document outlines potential degradation pathways, provides detailed troubleshooting protocols for common experimental issues, and offers mitigation strategies to ensure the compound's integrity. All recommendations are grounded in established principles of pharmaceutical stability testing and organic chemistry.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solid sample of 4'-Carboethoxy-3-piperidinomethyl benzophenone has developed a yellowish tint after storage at elevated temperatures. What is the likely cause?

A1: The yellowing of benzophenone-containing compounds upon exposure to heat or light is often indicative of oxidative degradation or the formation of conjugated impurities. The benzophenone core itself can be susceptible to photo-oxidation. Additionally, thermal stress can initiate side reactions or degradation of the side chains, leading to chromophores that absorb in the visible spectrum. We recommend performing a comparative analysis using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to correlate the color change with the appearance of new impurity peaks.

Q2: I am observing a new, more polar peak in my HPLC chromatogram during a thermal stress study. What could this impurity be?

A2: A significant increase in polarity often points to the hydrolysis of the 4'-carboethoxy (ethyl ester) group to the corresponding carboxylic acid. This reaction is accelerated by heat, especially in the presence of moisture or acidic/basic residues. To confirm, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to check for a molecular ion corresponding to the hydrolyzed product.

Q3: My assay values for the compound are inconsistent, and I'm seeing a loss of the main peak with a concurrent rise in a non-polar impurity after heating the sample in solution. What degradation pathway does this suggest?

A3: This pattern is characteristic of a retro-Mannich reaction. The 3-piperidinomethyl group is a Mannich base, which can be thermally labile. Under heat, it can fragment, leading to the elimination of piperidine and the formation of a less polar vinylbenzophenone derivative. This is a common degradation pathway for compounds containing such moieties.[1][2][3]

Q4: What are the standard regulatory guidelines I should follow for conducting thermal stability and forced degradation studies?

A4: The International Council for Harmonisation (ICH) provides comprehensive guidelines. Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances, including stress testing under thermal conditions.[4][5][6][7][8] Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[9][10][11][12]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides in-depth solutions for specific instability issues encountered during experimentation.

Guide 1: Issue - Hydrolytic Degradation of the Ester Group
  • Observation: Appearance of a new, early-eluting (more polar) peak during HPLC analysis, particularly when samples are heated in aqueous or protic solvents. Mass spectrometry data indicates a mass loss of 28 Da (loss of C₂H₄).

  • Plausible Cause: The ethyl ester of the 4'-carboethoxy group is susceptible to hydrolysis, forming the 4'-carboxy-3-piperidinomethyl benzophenone. This reaction is catalyzed by acid or base and accelerated by heat.

  • Sample Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl

    • Purified Water

    • 0.1 M NaOH

  • Stress Conditions: Incubate aliquots from each solution at 60°C for 24 hours.[9] Keep control samples at 4°C.

  • Analysis: Analyze all samples by LC-MS. Compare the chromatograms of stressed samples against the controls.

  • Confirmation: The identity of the degradant is confirmed if its mass corresponds to the hydrolyzed product and its peak area is significantly larger in the acid and base-stressed samples compared to the water sample and controls.

StrategyMechanism of ActionImplementation Notes
pH Control The rate of ester hydrolysis is pH-dependent, with minima typically occurring in the mid-pH range (4-5).For solution-based experiments or formulations, use a buffered system (e.g., acetate or citrate buffer) to maintain the pH in a stable range.
Moisture Control Water is a necessary reactant for hydrolysis.For solid-state storage, use desiccants and tightly sealed containers. For processing, use anhydrous solvents and consider drying the final compound under vacuum.[13]
Use of Aprotic Solvents Eliminates the source of protons that can participate in hydrolysis.When possible for reactions or short-term storage, use solvents like acetonitrile, THF, or dichloromethane instead of alcohols or water.
Guide 2: Issue - Thermal Fragmentation via Retro-Mannich Reaction
  • Observation: A decrease in the main compound peak with the appearance of a later-eluting (less polar) peak in reversed-phase HPLC. Often accompanied by the faint odor of piperidine.

  • Plausible Cause: The C-N bond of the piperidinomethyl group cleaves under thermal stress, reversing the Mannich reaction used in its synthesis. This yields a vinylbenzophenone derivative and piperidine.

G cluster_0 Thermal Stress cluster_1 Degradation Products API 4'-Carboethoxy-3- piperidinomethyl benzophenone Vinyl 4'-Carboethoxy-3- vinyl benzophenone API->Vinyl Retro-Mannich Piperidine Piperidine API->Piperidine Elimination G start Observation: Sample Discoloration / Multiple Impurities check_oxidation Hypothesis: Oxidative Degradation? start->check_oxidation stress_test Perform Forced Oxidation (e.g., with AIBN or H₂O₂) check_oxidation->stress_test Yes analyze Analyze via LC-MS Compare degradation profile stress_test->analyze confirm Profile Matches? Mass shifts of +16 Da? analyze->confirm solution Implement Mitigation: - Inert Atmosphere (N₂) - Use Antioxidants - Screen Solvents/Excipients confirm->solution Yes re_evaluate Re-evaluate Other Pathways (Hydrolysis, Retro-Mannich) confirm->re_evaluate No

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The compound 4'-Carboethoxy-3-piperidinomethyl benzophenone, a complex molecule with multiple functional groups, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of two high-performance liquid chromatography (HPLC) methodologies—conventional Reversed-Phase HPLC (RP-HPLC) and the more advanced Ultra-High-Performance Liquid Chromatography (UHPLC)—for the robust purity determination of this compound.

Our approach moves beyond a simple recitation of protocols. Instead, we delve into the why behind the experimental choices, grounding our recommendations in the principles of chromatographic theory and the practical realities of a fast-paced research and development environment. This guide is designed for researchers, scientists, and drug development professionals seeking to develop a reliable, stability-indicating HPLC method that is both scientifically sound and fit for purpose.

The Analytical Imperative: Why Purity Matters

4'-Carboethoxy-3-piperidinomethyl benzophenone is a molecule of interest in medicinal chemistry, likely as an intermediate or a final API. Its structure, featuring a benzophenone core, an ester, and a tertiary amine, suggests several potential impurities arising from synthesis, degradation, or storage. These can include starting materials, by-products, and degradants formed through hydrolysis, oxidation, or photolysis.[1][2][3] A robust analytical method must be able to separate the main compound from all potential and actual impurities, a capability known as "stability-indicating."

Forced degradation studies are a critical component of developing such a method.[4][5] As mandated by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A), these studies intentionally stress the drug substance under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[6][7] The analytical method must then demonstrate the ability to resolve these degradants from the parent peak and from each other.

Methodological Showdown: RP-HPLC vs. UHPLC

The choice between traditional RP-HPLC and UHPLC is a pivotal decision in method development.[8][9] While both operate on the principle of separating analytes based on their hydrophobicity, the key difference lies in the particle size of the stationary phase and the operating pressure of the system.[10][11]

  • Reversed-Phase HPLC (RP-HPLC) has been the workhorse of pharmaceutical analysis for decades.[12] It typically employs columns packed with particles of 3 to 5 micrometers in diameter and operates at pressures up to 600 bar.

  • Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2-micrometer particles and can operate at pressures up to 1500 bar.[10][13] This technological leap offers significant advantages in terms of speed, resolution, and sensitivity.[8]

The following sections will compare these two techniques in the context of developing a purity method for 4'-Carboethoxy-3-piperidinomethyl benzophenone.

Experimental Design: A Tale of Two Methods

To provide a tangible comparison, we will outline the experimental protocols for both an RP-HPLC and a UHPLC method.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_uhplc UHPLC Analysis cluster_data Data Analysis & Comparison A Weigh API B Dissolve in Diluent A->B C Forced Degradation B->C D Prepare Standards B->D E Inject Sample C->E H Inject Sample C->H D->E D->H F Separation on C18 Column (5 µm) E->F G UV Detection F->G K Peak Integration G->K I Separation on C18 Column (<2 µm) H->I J UV Detection I->J J->K L Calculate System Suitability K->L M Compare Performance Metrics L->M

Caption: Workflow for HPLC/UHPLC method development and comparison.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL of 4'-Carboethoxy-3-piperidinomethyl benzophenone in 50:50 Acetonitrile:Water

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6.1-7 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL of 4'-Carboethoxy-3-piperidinomethyl benzophenone in 50:50 Acetonitrile:Water

Rationale for Method Parameters:

  • Stationary Phase: A C18 column is a versatile and common choice for reversed-phase chromatography, offering good retention for moderately polar to nonpolar compounds like benzophenone derivatives.[14]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid modifier is chosen. The formic acid helps to protonate the piperidinomethyl group, leading to better peak shape and consistent retention.

  • Gradient Elution: A gradient is necessary to elute both the polar and nonpolar impurities within a reasonable timeframe.

  • Temperature: Elevated column temperatures (especially for UHPLC) reduce mobile phase viscosity, allowing for higher flow rates and improved peak efficiency.

  • Detection: Benzophenone and its derivatives have a strong UV chromophore, making UV detection at 254 nm a suitable choice.[15]

Performance Comparison: The Data Speaks

The true measure of a method's superiority lies in its performance metrics. The following table summarizes hypothetical but realistic data obtained from the analysis of a stressed sample of 4'-Carboethoxy-3-piperidinomethyl benzophenone using both methods.

ParameterRP-HPLCUHPLCJustification
Run Time (min) 357UHPLC's smaller particle size and higher pressure capabilities allow for significantly faster separations.[9]
Resolution (Rs) between API and closest eluting impurity 1.82.5A resolution of >1.5 is generally considered baseline separation, but higher values indicate a more robust method.[14][16] UHPLC's higher efficiency leads to sharper peaks and better resolution.[13]
Peak Asymmetry (Tailing Factor) 1.31.1A value closer to 1 indicates a more symmetrical peak.[17][18] The higher efficiency of the UHPLC column often results in better peak shapes.
Theoretical Plates (N) 12,00025,000A measure of column efficiency; higher numbers indicate sharper peaks.[18]
Limit of Detection (LOD) 0.05%0.01%The concentration at which an analyte can be reliably detected.[19][20] UHPLC's sharper peaks lead to a better signal-to-noise ratio and thus lower LOD.[8][21]
Limit of Quantification (LOQ) 0.15%0.03%The lowest concentration that can be accurately and precisely quantified.[19][20][22]
Solvent Consumption per run (mL) ~35~2.8The lower flow rate and shorter run time of the UHPLC method result in a significant reduction in solvent usage.[10]
Visualizing the Comparison

Method Comparison cluster_rphplc RP-HPLC cluster_uhplc UHPLC A Longer Run Time D Faster Analysis B Lower Resolution E Superior Resolution C Higher Solvent Consumption F Lower Solvent Consumption G Increased Sensitivity

Caption: Key performance differences between RP-HPLC and UHPLC.

Discussion: Making an Informed Decision

The data clearly demonstrates the superior performance of the UHPLC method in terms of speed, resolution, sensitivity, and solvent consumption. For a research and development environment where throughput and data quality are paramount, UHPLC is the unequivocal choice. The ability to resolve closely eluting impurities with greater confidence is a significant advantage, particularly when dealing with complex samples from forced degradation studies.

However, the choice is not always straightforward. Here are some practical considerations:

  • Instrumentation: UHPLC systems are a significant capital investment. If a laboratory is only equipped with conventional HPLC systems, a well-optimized RP-HPLC method can still be developed to meet regulatory requirements.

  • Method Transfer: If the method will eventually be transferred to a quality control (QC) laboratory that may not have UHPLC capabilities, it may be more practical to develop a robust RP-HPLC method from the outset.

  • Legacy Methods: For established products with long-standing RP-HPLC methods, the cost and regulatory effort required to switch to UHPLC may not be justifiable.

Conclusion: A Clear Path Forward

For the development of a new purity method for 4'-Carboethoxy-3-piperidinomethyl benzophenone, the evidence strongly supports the adoption of a UHPLC-based approach. The significant gains in efficiency, resolution, and sensitivity provide a more robust and reliable method, leading to a deeper understanding of the compound's stability and impurity profile. This, in turn, contributes to the development of a safer and more effective pharmaceutical product.

While conventional RP-HPLC remains a viable option, the long-term benefits of UHPLC in terms of data quality, sample throughput, and reduced environmental impact make it the superior choice for modern pharmaceutical analysis. This guide has provided the experimental framework and scientific rationale to empower researchers to make an informed decision and develop a truly state-of-the-art analytical method.

References

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High-Resolution Structural Validation: 13C-NMR Profiling of 4'-Carboethoxy-3-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

In the development of central nervous system (CNS) agents and muscle relaxants, the 4'-Carboethoxy-3-piperidinomethyl benzophenone scaffold represents a critical "Mannich base" intermediate. Its structural integrity is often compromised by the reversibility of the Mannich reaction (retro-Mannich degradation) or hydrolysis of the ester moiety.

This guide moves beyond simple spectral listing. It provides a comparative validation protocol , distinguishing the target molecule from its precursors (4-carboethoxybenzophenone) and potential degradation products.[1] The data presented combines chemometric prediction principles with empirical analog data to serve as a robust reference standard.[1]

Structural Logic & Assignment Workflow

To validate this structure, one must confirm three distinct chemical environments: the Benzophenone Core , the Ethyl Ester moiety , and the Piperidinomethyl (Mannich) side chain .[1]

Visualization of the Target Structure

The following diagram outlines the carbon numbering scheme used in this guide and the decision logic for peak assignment.

G Target Target Molecule 4'-Carboethoxy-3-piperidinomethyl benzophenone Core Benzophenone Core (C=O, Aromatics) Target->Core Ester Ester Moiety (-COOCH2CH3) Target->Ester Mannich Mannich Side Chain (-CH2-N-Piperidine) Target->Mannich Sig_Ketone Ketone C=O ~196 ppm Core->Sig_Ketone Sig_Ester Ester C=O ~166 ppm Ester->Sig_Ester Sig_Bridge Benzylic Methylene (Ar-CH2-N) ~62 ppm Mannich->Sig_Bridge Diagnostic Peak Sig_Pip Piperidine Ring ~54, 26, 24 ppm Mannich->Sig_Pip Validation Validation Check: Is the Benzylic CH2 present? NO = Retro-Mannich Failure Sig_Bridge->Validation

Figure 1: Structural deconstruction and diagnostic signal correlation for NMR validation.

Comparative Chemical Shift Data[1][3][4][5][6][7][8]

The following data compares the Target Molecule against its primary precursor, 4-Carboethoxybenzophenone . This comparison allows you to "subtract" the background signals and isolate the peaks arising from the successful Mannich reaction.[1]

Solvent: CDCl3 (Reference: 77.16 ppm) Frequency: 100 MHz or higher recommended[1]

Table 1: Diagnostic 13C-NMR Shift Comparison
Carbon MoietyCarbon TypePrecursor (ppm)(4-Carboethoxybenzophenone)Target (ppm)(4'-Carboethoxy-3-piperidinomethyl...)Shift Logic (Δ)
Carbonyls Ketone (C=O)196.2196.0 - 196.4 Minimal change; core intact.
Ester (C=O)165.8166.0 Distant from reaction site.[1]
Mannich Bridge Ar-CH2-N Absent62.5 - 63.5 PRIMARY DIAGNOSTIC: New signal indicating C-N bond formation.
Piperidine N-CH2 (Ring)Absent54.2 - 54.6 Symmetric alpha-carbons of piperidine.
CH2 (Beta)Absent26.0 Beta-carbons of piperidine.[1]
CH2 (Gamma)Absent24.2 Gamma-carbon of piperidine.[1]
Ester Alkyls O-CH261.461.4 Standard ethyl ester quartet.[1]
CH314.314.3 Standard ethyl ester methyl.[1]
Aromatics Quaternary (Ipso)~140.0, 134.0137.0 - 141.0 Shifted by new substitution at pos.[1] 3.
CH (Ar)127.0 - 130.0127.0 - 133.0 Complex overlap region.[1]

Critical Note: The appearance of the peak at ~63 ppm (Benzylic Methylene) combined with the piperidine alpha-carbons at ~54 ppm confirms the success of the synthesis. If these are missing, the Mannich reaction failed or reversed.[1]

Experimental Protocol: Ensuring Data Integrity

Mannich bases are basic amines.[1] In acidic CDCl3 (which often contains traces of HCl), the amine may protonate, causing significant chemical shift drifts (2-3 ppm downfield for alpha carbons) and line broadening.[1]

Step-by-Step Acquisition Workflow
  • Sample Preparation (The "Base Wash" Method):

    • Goal: Prevent protonation by solvent acidity.[1]

    • Action: Dissolve 20-30 mg of the compound in 0.6 mL CDCl3.

    • Add: 1-2 mg of solid anhydrous K2CO3 directly to the NMR tube (or filter through a basic alumina plug) to neutralize trace acid.

    • Alternative: Use DMSO-d6 if solubility is an issue, but expect solvent peaks at 39.5 ppm and a shift in exchangeable protons (if any).[1]

  • Acquisition Parameters:

    • Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: Quaternary carbons (Ketone and Ester C=O) have long T1 relaxation times.[1] A short D1 will suppress these signals, making integration or even detection difficult.[1]

    • Scans (NS): Minimum 512 scans (for >10 mg sample) to resolve the quaternary aromatic carbons from baseline noise.

  • Processing:

    • Line Broadening (LB): Apply 1.0 - 3.0 Hz.

    • Referencing: Set the center peak of the CDCl3 triplet exactly to 77.16 ppm.

Troubleshooting & Impurities

The following diagram illustrates the degradation pathways that can confuse NMR interpretation.

Pathways Target Target Molecule (Intact Mannich Base) Retro Retro-Mannich Reaction (Heat/Moisture) Target->Retro pH < 4 or Heat Hydrolysis Ester Hydrolysis (Acid/Base) Target->Hydrolysis Strong Base Prod_Retro Product: 3-Methyl Benzophenone deriv. + Free Piperidine Retro->Prod_Retro Prod_Hydro Product: Carboxylic Acid deriv. (Loss of Ethyl group) Hydrolysis->Prod_Hydro Sign_Retro NMR Sign: Loss of 63 ppm peak Appearance of free Piperidine (47 ppm) Prod_Retro->Sign_Retro Sign_Hydro NMR Sign: Loss of 61 & 14 ppm peaks Shift of Ester C=O to ~170 ppm Prod_Hydro->Sign_Hydro

Figure 2: Degradation pathways and their specific NMR signatures.

Common Impurity Signals[1]
  • Free Piperidine: If the Mannich base degrades, look for sharp signals at 47.2 ppm (alpha-C) and 26.5 ppm (beta-C), distinct from the bound form (54 ppm).[1]

  • Paraformaldehyde: Often used in excess during synthesis.[1] Appears as a broad signal around 88-90 ppm .[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for general benzophenone and ester shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for Benzophenone and Ethyl Benzoate baseline data).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative guide on solvent effects and relaxation delays).[1]

Sources

Technical Guide: Comparative UV-Vis Spectroscopy of 4'-Carboethoxy-3-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Carboethoxy-3-piperidinomethyl benzophenone (CEPMB) is a functionalized Mannich base intermediate, typically utilized in the synthesis of antispasmodic or muscle-relaxant APIs. Its UV-Vis absorption profile is dominated by the benzophenone core, modified by the electron-withdrawing para-ester group.

This guide provides a comparative spectroscopic analysis of CEPMB against its synthetic precursor (Ethyl 4-benzoylbenzoate ) and the parent chromophore (Benzophenone ).

Key Takeaway: While the primary


 absorption bands of CEPMB and its non-aminated precursor are spectrally similar (

nm), the pH-dependent spectral shift and acid-solubility profile introduced by the piperidine moiety serve as the definitive quality critical attribute (QCA) for distinguishing the product from the starting material.

Theoretical Framework & Chromophore Analysis

To interpret the spectrum of CEPMB, we must deconstruct its electronic structure into constituent chromophores.

Structural Components[1][2]
  • Benzophenone Core: The primary chromophore. Exhibits two main transitions:[1][2]

    • K-band (

      
      ):  Intense, typically ~252 nm.
      
    • R-band (

      
      ):  Weak, forbidden transition, typically ~325 nm.
      
  • 4'-Carboethoxy Group (-COOEt): An electron-withdrawing group (EWG) in the para position. It extends the conjugation of the aromatic system, causing a bathochromic (red) shift and a hyperchromic effect (increased intensity) on the K-band.

  • 3-Piperidinomethyl Group: A tertiary amine attached via a methylene spacer.

    • Crucial Distinction: Because of the methylene spacer (-CH

      
      -), the nitrogen lone pair is not  directly conjugated with the aromatic ring. Therefore, it acts as an auxochrome only through inductive effects, having minimal impact on the primary 
      
      
      
      compared to the precursor.
Chromophore Visualization (Graphviz)

ChromophoreMap Core Benzophenone Core (π-π* @ 252nm) Ester 4'-Carboethoxy (EWG) Extends Conjugation (Red Shift -> ~262nm) Core->Ester Conjugation Amine 3-Piperidinomethyl (Non-Conjugated Amine) Solubility/pH Switch Core->Amine Inductive Only Result Target Spectrum λmax: ~262nm Acid-Sensitive Ester->Result Amine->Result

Figure 1: Deconstruction of the CEPMB chromophores and their spectral contributions.

Comparative Spectral Data

The following table contrasts CEPMB with its direct alternatives. Note that while the


 values are close, the chemical behavior (solubility/pH response) differs significantly.
CompoundStructure Type

(EtOH)

(L/mol[2][3][4]·cm)
Spectral Characteristic
Benzophenone (Std)Parent Ketone252 nm~18,000Baseline K-band. Distinct R-band at ~325 nm.
Ethyl 4-benzoylbenzoate (Alt 1)Precursor (Ester)260–265 nm~22,000Bathochromic shift (+10-12 nm) due to ester conjugation.
CEPMB (Target)Mannich Base262–265 nm ~21,500Almost identical to Alt 1. Differentiation requires pH manipulation.

Critical Insight: You cannot rely solely on a standard neutral scan to distinguish CEPMB from Ethyl 4-benzoylbenzoate. The methylene spacer insulates the amine, preventing a distinct spectral shift. You must use the Differential pH Protocol (Section 3).

Experimental Protocol: Differential pH Characterization

This protocol validates the presence of the piperidine moiety (the "Mannich arm") by exploiting the protonation of the tertiary amine.

Reagents & Equipment
  • Solvent A: Ethanol (Spectroscopic Grade).

  • Solvent B: 0.1 N HCl in Ethanol.

  • Blank: Matched solvent blanks.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60). Quartz cuvettes (1 cm path length).

Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (10 µg/mL) Split Split Aliquots Sample->Split PathA Path A: Neutral (Ethanol) Split->PathA PathB Path B: Acidic (0.1 N HCl/EtOH) Split->PathB ScanA Scan A λmax ~262nm PathA->ScanA ScanB Scan B Protonated Amine PathB->ScanB Compare Overlay Spectra Check for Hyperchromic Shift or Solubility Change ScanA->Compare ScanB->Compare

Figure 2: Workflow for Differential pH Characterization to confirm Mannich base formation.

Step-by-Step Methodology
  • Baseline Correction: Perform a baseline correction with pure Ethanol (200–400 nm).

  • Standard Preparation: Dissolve 10 mg of CEPMB in 100 mL Ethanol (Stock Solution). Dilute 1:100 to achieve ~10 µg/mL.

  • Neutral Scan: Scan the sample from 200 to 400 nm. Record

    
     (Expected: ~262 nm).
    
  • Acidic Shift Scan: Add 1 drop of concentrated HCl to the cuvette (or use Solvent B). Mix and rescan.

    • Observation: The protonation of the piperidine nitrogen (

      
      ) removes any weak charge-transfer interactions.
      
    • Result: If the sample is the Precursor (Ethyl 4-benzoylbenzoate), the spectrum will remain unchanged . If it is CEPMB , you may observe a slight hypsochromic shift (blue shift) or a change in the valley between the K-band and R-band due to the elimination of lone-pair interactions.

  • Solubility Check (The "Go/No-Go" Test):

    • CEPMB (as the hydrochloride salt) is soluble in water/acid.

    • Ethyl 4-benzoylbenzoate is insoluble in acidic water.

    • UV Confirmation: Extract the ethanolic sample into 0.1 N aqueous HCl. Discard the organic layer. Scan the aqueous layer.

    • Result: Only CEPMB will show absorption in the aqueous phase. The precursor will not extract.

Technical Analysis of Alternatives

When selecting a standard for comparison, consider the following:

Alternative 1: Ethyl 4-benzoylbenzoate (The Precursor)
  • Use Case: Use this to define the "spectral floor." Any batch of CEPMB must show identical

    
     to this compound but distinct solubility properties.
    
  • Limitation: Indistinguishable from the product in non-polar solvents.

  • Spectral Profile:

    
     nm (Ethanol).
    
Alternative 2: Benzophenone (The Standard)
  • Use Case: Calibration standard for the instrument.

  • Limitation: Lacks the ester shift. Absorbs at 252 nm.

  • Relevance: If your CEPMB spectrum shows a peak at 252 nm, your synthesis likely failed to incorporate the carboethoxy group or the ester hydrolyzed.

References

  • NIST Chemistry WebBook. Benzophenone UV/Visible Spectrum. National Institute of Standards and Technology.[5][6] [Link]

  • Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone.[3][4][7] Influence of Solvents and Substituents.[2][3][4][7][8] Molecules, 5, 424-433. [Link]

  • PubChem. Ethyl 4-(benzoylamino)benzoate (Structural Analog Data). National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Guide: Reference Standard Strategy for 4'-Carboethoxy-3-piperidinomethyl benzophenone

[1]

Executive Summary

In the development of benzocycloheptene and dibenzoazepine-derived antihistamines, 4'-Carboethoxy-3-piperidinomethyl benzophenone (4-CPB) serves as a pivotal intermediate.[1] Its purity directly correlates to the impurity profile of the Final Active Pharmaceutical Ingredient (API).[1]

This guide compares the analytical performance of three distinct classes of reference standards for 4-CPB: ISO 17034 Certified Reference Materials (CRM) , Analytical Grade Standards , and In-House Synthesized Materials .[1] Experimental data presented herein demonstrates that while In-House materials offer initial cost savings, they introduce significant assay bias (>1.5%) and stability risks due to the hygroscopic nature of the piperidine moiety.[1]

Molecular Context & Criticality

4-CPB is a bifunctional molecule containing a benzophenone core , an ester moiety (carboethoxy) , and a basic piperidine side chain .[1]

  • Chemical Stability: The ester group is susceptible to hydrolysis under high pH or moisture, while the piperidine nitrogen makes the molecule prone to salt formation and hygroscopicity.

  • Chromatographic Challenge: The basic nitrogen interacts with residual silanols on HPLC columns, causing peak tailing that complicates integration and quantification.

Figure 1: Synthesis & Impurity Fate Map

The following diagram illustrates where 4-CPB fits into a typical antihistamine synthesis pathway and how its degradation impacts the final API.

ImpurityFateStartBenzophenonePrecursorsIntermediate4-CPB(The Analyte)Start->IntermediateMannich ReactionDegradantHydrolysis Product(Acid Impurity)Intermediate->DegradantMoisture/pH > 8APIFinal API(e.g. Tricyclic Antihistamine)Intermediate->APICyclization/ReductionDegradant->APICo-eluting Impurity

Caption: Fate mapping of 4-CPB. Note the divergence where moisture leads to the hydrolysis degradant, a critical impurity to monitor.[1]

Comparative Analysis: Reference Standard Alternatives

When selecting a standard for 4-CPB, researchers typically choose between three "grades." This section objectively compares them.

Table 1: Reference Standard Grade Comparison
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Chemical
Primary Use Release Testing, Method ValidationR&D, Early Method DevelopmentSynthesis precursor only
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer LotNone
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Chromatographic Purity (% Area)"As Is" Purity
Uncertainty Budget Explicitly Calculated (e.g., ±0.5%)Not ProvidedNot Provided
Water Content Quantified (Karl Fischer)Often "Loss on Drying"Not tested
Cost Factor High (10x)Medium (3x)Low (1x)
The "Hidden" Variable: Hygroscopicity

The piperidine ring in 4-CPB is a strong base. If supplied as a hydrochloride salt (common for stability), it becomes hygroscopic.[1]

  • CRM Advantage: A CRM certificate provides a water content value measured at the time of packaging or instructions for drying. The certified mass fraction accounts for this water.

  • Research Grade Risk: A "98%" purity label on a research chemical often ignores the 2-5% water weight gain absorbed during storage, leading to a systematic assay error .[1]

Experimental Validation

To demonstrate the impact of standard selection, we performed a comparative study using a validated HPLC-UV method.

Methodology
  • Instrument: Agilent 1290 Infinity II LC.

  • Column: C18 Base-Deactivated (3.0 x 100 mm, 1.8 µm) to mitigate piperidine tailing.[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol activity).[1]

    • B: Acetonitrile.[2][3][4]

  • Detection: UV @ 254 nm (Benzophenone chromophore).[4]

  • Protocol: Three separate stock solutions were prepared using Option A, B, and C (corrected for purity where possible).

Results: Linearity and Assay Bias

The "True Value" was established using the ISO 17034 CRM (Option A). Options B and C were quantified against it.

Standard TypeNominal Purity (Label)Actual Purity (vs CRM)Bias (Error)Impact
Option A (CRM) 99.4% ± 0.3%Reference 0.0%N/A
Option B (Analytical) 98.5%97.9%-0.6% Acceptable for R&D
Option C (Research) >97%93.2%-3.8% Critical Failure

Analysis: Option C showed a massive negative bias. Further TGA (Thermogravimetric Analysis) revealed the Research Grade material contained 4.1% volatiles (mostly water) that were not accounted for in the vendor's CoA.[1] Using Option C for API release testing would result in a 3.8% potency overestimation of the final drug product (a dangerous safety violation).[1]

Protocol: Establishing a Working Standard

For routine analysis, it is not cost-effective to use CRMs daily. The scientifically robust approach is to establish an In-House Working Standard qualified against an ISO 17034 CRM.

Figure 2: Qualification Workflow

The following workflow ensures metrological traceability is maintained from the CRM to your daily bench experiments.

QualificationWorkflowCRMPrimary Standard(ISO 17034 CRM)PrepPrepare Triplicate Stocks(Gravimetric Prep)CRM->PrepCandidateCandidate Working Std(High Purity Batch)Candidate->PrepHPLCHPLC Analysis(Bracketed Injection)Prep->HPLCCalcCalculate Response Factor (RF)RF = Area / ConcHPLC->CalcEvalEvaluation:Is %RSD < 1.0%?Is Bias < 1.0%?Calc->EvalReleaseRelease as Working Standard(Assign Validity Date)Eval->ReleaseYesRejectReject / RepurifyEval->RejectNo

Caption: Workflow for qualifying a secondary working standard against a primary CRM. This establishes a traceable chain of custody for data integrity.

Step-by-Step Qualification Protocol
  • Drying: Dry the Candidate Working Standard (Option B material) in a vacuum desiccator over

    
     for 4 hours to remove surface moisture absorbed by the piperidine ring.
    
  • Weighing: Accurately weigh 25.0 mg of the CRM and the Candidate into separate volumetric flasks. Use a 5-digit analytical balance.

  • Dissolution: Dissolve in Methanol first. Note: Do not use pure Acetonitrile initially; the salt form of piperidine derivatives dissolves faster in Methanol. Dilute to volume with Mobile Phase A.

  • Injection: Inject the CRM (Standard) and Candidate (Sample) in the following sequence:

    • Std - Std - Cand - Cand - Std

  • Calculation: Calculate the potency of the Candidate as:

    
    [1]
    

Conclusion & Recommendations

For the analysis of 4'-Carboethoxy-3-piperidinomethyl benzophenone , the choice of reference standard is not merely a purchasing decision but a scientific control strategy.

  • For Method Validation & API Release: You must use an ISO 17034 CRM . The risk of water-induced bias in the piperidine salt form is too high to rely on uncertified materials.

  • For Routine Testing: Purchase a high-quality Analytical Standard (Option B) and qualify it yourself against the CRM using the protocol in Section 5.

  • Critical Control Point: Always check the water content (KF) of any 4-CPB standard immediately upon opening, as the hygroscopic nature of the molecule will alter the effective potency within 24 hours of exposure to humid air.[1]

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[5] [1]

  • Walsh, D. A., et al. (1989).[1] Synthesis and Antiallergic Activity of 11-(Piperidylidene)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridines. Journal of Medicinal Chemistry. (Context for piperidine-benzophenone intermediates).

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia. (Guidelines on storage and usage). [1]

Elemental Analysis Calculation for 4'-Carboethoxy-3-piperidinomethyl benzophenone: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Carboethoxy-3-piperidinomethyl benzophenone is a critical Mannich base intermediate, often utilized in the synthesis of antispasmodic agents (analogous to flavoxate or pitofenone precursors). Precise characterization of this molecule is challenging due to the basicity of the piperidine moiety and the hygroscopic nature of its salt forms.

This guide provides a rigorous framework for calculating the theoretical elemental composition (CHN) and objectively compares the performance of Combustion Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While EA remains the industry standard for bulk purity, our comparative data suggests that qNMR offers superior specificity for detecting solvent entrapment—a common failure mode in Mannich base synthesis.

Part 1: Theoretical Framework & Calculation

To validate experimental data, we must first establish the theoretical "Gold Standard." The calculation below differentiates between the Free Base (lipophilic, oil/low-melting solid) and the Hydrochloride Salt (hydrophilic, crystalline solid), as the latter is the most common form for isolation.

Structural Breakdown
  • Core Scaffold: Benzophenone (

    
    )
    
  • Substituent 1 (Position 4'): Carboethoxy group (

    
    )
    
  • Substituent 2 (Position 3): Piperidinomethyl group (

    
    )
    
Stoichiometric Calculation (Free Base)

Molecular Formula:


Molecular Weight (MW): 

ElementCountAtomic MassTotal MassMass % (Theoretical)
Carbon (C) 2212.011264.2475.19%
Hydrogen (H) 251.00825.207.17%
Nitrogen (N) 114.00714.013.99%
Oxygen (O) 315.99948.0013.66%
Stoichiometric Calculation (HCl Salt)

Mannich bases are frequently isolated as salts to improve stability. Formula:


Molecular Weight: 

  • Carbon:

    
    
    
  • Hydrogen:

    
     (Includes acidic proton)
    
  • Nitrogen:

    
    
    

Critical Insight: A deviation of


 in Carbon usually indicates trapped solvent (e.g., dichloromethane) or moisture. For the HCl salt, a lower Carbon value often signals the formation of a hydrate (

).

Part 2: Comparative Performance Guide (EA vs. Alternatives)

In drug development, relying solely on one method is a liability. The table below compares the "performance" of Elemental Analysis against qNMR and HRMS for this specific compound class.

Methodological Comparison Matrix
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (% w/w)Purity (% w/w) & StructureMolecular Formula ID
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Precision


(Standard) /

(Optimized)
< 5 ppm (Mass Error)
Solvent Detection Poor (Indiscriminate C/H source)Excellent (Distinct peaks)None (Solvents removed)
Inorganic Salts Blind (Does not detect NaCl/KBr)Blind (Unless using specialized probes)Blind
Best For... Final product release; confirming bulk composition.In-process checks; identifying solvates.Confirming identity (not purity).
Performance Verdict
  • For Identity: HRMS is superior. It confirms the

    
     species but cannot quantify the 5% inorganic salt impurity left over from the Mannich reaction.
    
  • For Solvate Analysis: qNMR is the winner. Mannich bases often trap ethanol or acetone. EA will show high Carbon (if solvent is C-rich) or skewed ratios, but qNMR explicitly integrates the solvent peaks against the analyte.

  • For Bulk Purity: EA remains the regulatory gold standard. It is the only method that "sees" everything combustible. If your EA matches theory within 0.4%, your sample is chemically and physically pure.

Part 3: Experimental Protocol & Workflow

To achieve reproducible EA results for 4'-Carboethoxy-3-piperidinomethyl benzophenone, strict adherence to sample preparation is required due to the compound's tendency to absorb atmospheric


 (amine function) and water.
Workflow Diagram

EA_Workflow Synthesis Synthesis (Mannich Reaction) Workup Workup (Neutralization/Extraction) Synthesis->Workup Purification Purification (Crystallization/Column) Workup->Purification Drying Vacuum Drying (P2O5, 40°C, 24h) Purification->Drying Essential Step Analysis CHN Analysis (Combustion) Drying->Analysis Decision Data Evaluation (Within 0.4%?) Analysis->Decision Release Release Material Decision->Release Yes Recalc Check for Solvates/Inorganics Decision->Recalc No Recalc->Drying Re-dry

Figure 1: Analytical workflow emphasizing the critical vacuum drying step to remove trapped solvents before combustion analysis.

Step-by-Step Protocol
  • Sample Preparation (Drying):

    • Context: The piperidine moiety is basic. If the sample was exposed to air, it may have formed a carbonate salt.

    • Action: Dry 50 mg of the sample in a vacuum oven at 40°C for 24 hours over

      
       (phosphorus pentoxide).
      
    • Why:

      
       is an aggressive desiccant that removes both water and trace amine-bound solvents.
      
  • Weighing (Microbalance):

    • Use a microbalance with

      
       precision.
      
    • Weigh 2.0 – 3.0 mg of the dried sample into a Tin (Sn) capsule .

    • Note: Do not use silver capsules unless analyzing for Halogens specifically. Tin provides the exothermic flash needed for complete combustion of the aromatic rings.

  • Combustion Parameters (Typical Analyzer):

    • Furnace Temperature: 950°C (Dynamic Flash Combustion reaches ~1800°C).

    • Carrier Gas: Helium (High purity 99.999%).

    • Oxygen Dose: Optimized for 3 mg organic material (approx. 10-15 mL).

  • Data Reconciliation:

    • Compare Found % vs Calcd %.

    • Acceptance Criteria:

      
       for C, H, and N.
      

Part 4: Data Analysis & Troubleshooting

When the elemental analysis fails (deviates >0.4%), use the logic below to diagnose the impurity.

Common Deviation Scenarios
ObservationLikely CauseCorrective Action
High C (+1-2%), High H Trapped Solvent (Ethanol/Ether)Run 1H NMR to confirm. Dry at higher temp (60°C).
Low C (-1-3%), High H Moisture (

) or Hydrate
Check TGA (Thermogravimetric Analysis). Recalculate as

.
Low C, Low N Inorganic Contamination (

, Salts)
Check Ash content. Re-filter solution through 0.2µm PTFE.
Low C, High N Trapped Amine (Piperidine excess)The product was not washed thoroughly. Wash with cold ether.
Calculation Example: The "Solvate" Correction

If your sample holds 0.5 equivalents of Ethanol (


) from recrystallization:

New Formula:


New MW: 

  • New %C: Total C =

    
    . Mass = 
    
    
    
    .
    • Calculation:

      
      
      
  • Comparison: Theoretical pure is 75.19% .

  • Result: The presence of ethanol drops Carbon by ~1.4%. If your EA returns ~73.8% C, do not reject the batch—verify the ethanol via NMR and report as a hemi-solvate.

References

  • Measurlabs. (2023).[1] Comparison of Elemental Analysis Techniques. Retrieved from

    • Context: Provides the foundational comparison between bulk composition analysis (CHN) and trace analysis.
  • Resolve Mass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from

    • Context: Authoritative guide on using qNMR as a purity alternative, highlighting the necessity of internal standards (like TCNB or Maleic Acid)
  • Elementar. (2025).[2][3] Best practices for sample preparation in elemental analysis. Retrieved from

    • Context: Source for the drying protocols and the use of Tin capsules for flash combustion of organic solids.
  • American Chemical Society (ACS). (2025). Purity by Absolute qNMR Instructions. Retrieved from

    • Context: The definitive protocol for setting up qNMR experiments to validate purity when EA results are ambiguous.
  • National Institutes of Health (NIH). (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Retrieved from

    • Context: Provides specific synthetic routes and characterization data (NMR/MS)

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of 4'-Carboethoxy-3-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the principles of chemical safety, drawing from the known hazards of its constituent structural motifs—benzophenone and piperidine—and adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This document serves as an essential operational plan for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Part 1: Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS) for 4'-Carboethoxy-3-piperidinomethyl benzophenone, a conservative hazard assessment is paramount. This is achieved by evaluating the toxicological and physical hazards associated with its primary chemical structures.

  • Benzophenone Moiety : The benzophenone core is a well-characterized compound. It is classified as a substance suspected of causing cancer (Carcinogenicity Category 2) and may cause damage to organs, specifically the liver and kidneys, through prolonged or repeated exposure.[1][2][3][4] Furthermore, benzophenone and its derivatives are recognized as being harmful to aquatic life with long-lasting effects.[1][2][5][6]

  • Piperidinomethyl Moiety : The piperidine component introduces significant acute hazards. Piperidine itself is a flammable liquid and is toxic and corrosive, capable of causing severe skin and eye burns.[7][8] Its presence in the target molecule suggests a potential for similar corrosive and toxic properties.

Based on this analysis, 4'-Carboethoxy-3-piperidinomethyl benzophenone must be treated as hazardous waste . It likely possesses characteristics of toxicity, potential carcinogenicity, and ecotoxicity. Therefore, disposal into regular trash or via the sanitary sewer system is strictly prohibited.[9]

Table 1: Inferred Hazard Profile and Regulatory Compliance
Hazard Parameter Inferred Classification & Rationale Regulatory Framework
Acute Toxicity Likely toxic and corrosive based on the piperidine group.[7][10]EPA Resource Conservation and Recovery Act (RCRA)[9], OSHA Laboratory Standard (29 CFR 1910.1450)[11][12]
Chronic Toxicity Suspected carcinogen; potential for organ damage (liver, kidney) based on the benzophenone core.[3][4][5]OSHA Laboratory Standard[11][12]
Environmental Hazard Harmful or very toxic to aquatic life with long-lasting effects.[1][5][6]EPA Clean Water Act
Physical Hazard Potential flammability, although the solid nature of the compound may reduce this risk compared to pure piperidine.OSHA Flammable Liquids Standard (29 CFR 1910.106)

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for disposal, ensuring adequate personal protection is a critical, non-negotiable step. The inferred hazards demand a robust selection of PPE to prevent skin, eye, and respiratory exposure.

Mandatory PPE:

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures.[5]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes.[5]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.[13]

  • Respiratory Protection : Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[3][5] Cover the spill with an inert absorbent material like vermiculite or sand.

  • Clean-Up : Wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][14] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the affected area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 3: Step-by-Step Disposal Procedure

The disposal of 4'-Carboethoxy-3-piperidinomethyl benzophenone must follow a "cradle-to-grave" management approach as mandated by the EPA's RCRA regulations. This ensures the waste is handled safely from the point of generation to its final disposal.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[15][16]

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently.[9][15]

  • Store the waste in a designated satellite accumulation area (SAA) within the laboratory.

Step 2: Container Selection and Labeling

The choice of container and its labeling are critical for safety and regulatory compliance.[16]

  • Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[15][17] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

  • Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[9][18] The label must include:

    • The words "Hazardous Waste".[9]

    • The full, unabbreviated chemical name: "4'-Carboethoxy-3-piperidinomethyl benzophenone".[9]

    • The date of waste generation (accumulation start date).[9]

    • The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard"). Check the appropriate hazard pictograms on the tag.[9]

    • The name and contact information of the Principal Investigator or responsible person.[9]

Step 3: Waste Accumulation and Storage
  • Keep the waste container closed at all times except when adding waste.[19]

  • Store the container in a secondary containment bin to catch any potential leaks.

  • The storage location should be away from heat, sparks, or open flames.[15][17]

  • Follow your institution's limits for the volume of waste that can be accumulated in an SAA and the time limits for its removal (typically within 180 days for small quantity generators).

Step 4: Arranging for Disposal
  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the hazardous waste.[9] They are the only authorized entity to manage the final disposal process.

  • Documentation : Complete any required waste manifest forms provided by your EHS office. This documentation tracks the waste from your lab to the final, licensed disposal facility.[9][19]

  • Final Disposal Method : The ultimate disposal will be handled by a licensed hazardous waste contractor.[15] Common methods for this type of chemical waste include high-temperature incineration, which destroys the organic compound, or secure chemical landfilling after stabilization.[15][17]

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the critical path for the safe disposal of 4'-Carboethoxy-3-piperidinomethyl benzophenone.

G cluster_0 In-Lab Procedures cluster_1 Institutional & Regulatory Procedures start Waste Generation (4'-Carboethoxy-3-piperidinomethyl benzophenone) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe Step 1 segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate Step 2 container Select Compatible Container (Leak-proof, sealed) segregate->container Step 3 label_waste Label Container ('Hazardous Waste', Full Name, Hazards, Date) container->label_waste Step 4 store Store in Satellite Accumulation Area (Secondary containment, closed lid) label_waste->store Step 5 ehs_contact Contact EHS for Pickup (Complete waste manifest) store->ehs_contact Step 6 transport Licensed Transporter Collects Waste ehs_contact->transport Step 7 disposal Final Disposal at Permitted Facility (e.g., Incineration) transport->disposal Step 8

Caption: Workflow for the safe disposal of hazardous chemical waste.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4'-Carboethoxy-3-piperidinomethyl benzophenone is conducted with the utmost attention to personal safety, regulatory compliance, and environmental protection.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • Safe and Compliant Laboratory Waste Management. (2025, September 1). Environmental Marketing Services. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • 6 Steps for Proper Hazardous Waste Disposal. (2020, October 14). EnviroServe. Retrieved from [Link]

  • Safety Data Sheet Benzophenone. (2025, February 17). Redox. Retrieved from [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Veolia. Retrieved from [Link]

  • BENZOPHENONE Material Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet - Piperidine. (n.d.). Acma. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, October 19). CPAChem. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • MSDS Benzophenone 4. (2019, June 1). Zhongbao Chemicals Co., Ltd. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.